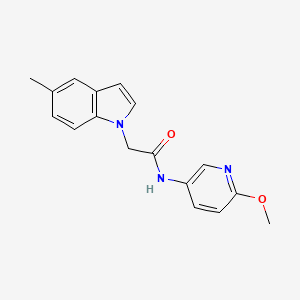
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 5-position The two rings are connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxypyridine Synthesis: The methoxypyridine ring can be synthesized through the nucleophilic aromatic substitution of a halogenated pyridine with methoxide ion.
Coupling Reaction: The final step involves coupling the methoxypyridine and indole derivatives through an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can target the acetamide linkage or the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Reduced forms of the acetamide or pyridine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The methoxypyridine and indole moieties contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloropyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide: Similar structure with a chloro group instead of a methoxy group.
N-(6-methoxypyridin-3-yl)-2-(5-ethyl-1H-indol-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the indole ring.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is unique due to the specific combination of methoxypyridine and methylindole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern may result in unique binding interactions and biological activities compared to its analogs.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-3-5-15-13(9-12)7-8-20(15)11-16(21)19-14-4-6-17(22-2)18-10-14/h3-10H,11H2,1-2H3,(H,19,21) |
InChI Key |
ZSKQIAFQKSOSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















